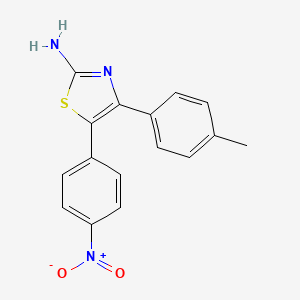
4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group on one phenyl ring and a nitro group on another phenyl ring, attached to the thiazole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with 4-nitrobenzaldehyde in the presence of thiosemicarbazide. The reaction is usually carried out in an acidic medium, such as glacial acetic acid, and heated to promote cyclization, forming the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation: Formation of corresponding nitro or amino derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学的研究の応用
4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, causing various biological effects.
類似化合物との比較
Similar Compounds
- 4-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
- 4-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
- 4-(4-Fluorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
Uniqueness
4-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both a methyl and a nitro group, which can influence its chemical reactivity and biological activity. The combination of these functional groups in the thiazole ring system provides distinct properties compared to other similar compounds.
特性
分子式 |
C16H13N3O2S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13N3O2S/c1-10-2-4-11(5-3-10)14-15(22-16(17)18-14)12-6-8-13(9-7-12)19(20)21/h2-9H,1H3,(H2,17,18) |
InChIキー |
CPYAPFRYVRRLRX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-(decyloxy)benzamide](/img/structure/B15012673.png)
![N-(1,3-thiazol-2-yl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B15012683.png)
![N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B15012701.png)

![4-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15012715.png)
![4-(4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylidene]aniline](/img/structure/B15012717.png)
![2-chloro-5-({(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B15012721.png)
![5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15012727.png)
![4-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15012728.png)
![N-(2,3-dimethylphenyl)-8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B15012733.png)
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B15012736.png)

![2-bromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate](/img/structure/B15012750.png)
![Methyl 4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]benzoate](/img/structure/B15012781.png)
